Diethyl 4-nitrobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆N₀₅P and a molecular weight of 273.22 g/mol. It appears as a light yellow to brown clear liquid and has a boiling point of 153 °C at 0.1 mmHg . This compound is primarily utilized as a reagent in organic synthesis, particularly in phosphating reactions, due to its reactive phosphorus moiety .
Diethyl 4-nitrobenzylphosphonate (DENBP) is an organic compound synthesized through various methods, including the Arbuzov reaction and the Michaelis-Arbuzov reaction. These reactions involve the condensation of triethyl phosphite with a suitable carbonyl compound, in this case, 4-nitrobenzaldehyde [, ]. Researchers have also employed microwave-assisted synthesis for efficient DENBP production []. Characterization of the synthesized DENBP typically involves techniques like infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its structure and purity [1-3].
While DENBP itself doesn't have extensive documented applications in scientific research, it serves as a valuable building block for the synthesis of more complex molecules with diverse functionalities.
Current research efforts involving DENBP primarily focus on its utilization as a precursor molecule for the synthesis of novel compounds with specific properties and functionalities. These studies explore the potential of DENBP-derived compounds in various areas, including:
Diethyl 4-nitrobenzylphosphonate can be synthesized through several methods:
Diethyl 4-nitrobenzylphosphonate finds applications in:
Several compounds share structural or functional similarities with diethyl 4-nitrobenzylphosphonate:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Diethyl phosphonate | C₄H₁₁O₄P | Used widely as a building block in organic synthesis. |
Methyl phenylphosphonate | C₈H₉O₄P | Known for its applications in medicinal chemistry. |
Diethyl (2-nitrophenyl)phosphonate | C₁₁H₁₆N₀₄P | Similar reactivity patterns; used in similar applications. |
Diethyl 4-nitrobenzylphosphonate is unique due to its specific nitro substitution on the benzyl group, which may enhance its reactivity and biological profile compared to other phosphonates.
Acute Toxic